
Fenthiaprop-p-ethyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fenthiaprop-p-ethyl: is a post-emergent herbicide primarily used for the control of grasses and broad-leaved weeds. It is known for its selective action, targeting specific weeds without harming the crops. The chemical formula of this compound is C18H16ClNO4S , and it is characterized by its white crystalline solid form .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fenthiaprop-p-ethyl involves multiple steps. Initially, 2,6-dichloro benzoxazole reacts with 2-(4-hydroxyphenoxy) propionic acid under alkaline conditions to form ®-2-[4-(6-chloro-1,3-benzoxazole-2-base oxygen) phenoxy] propionic acid. This intermediate is then esterified with ethanol to produce this compound .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of ion exchange resins and controlled reaction conditions to ensure high yield and purity. The final product is obtained through crystallization and purification steps .
Análisis De Reacciones Químicas
Types of Reactions: Fenthiaprop-p-ethyl undergoes various chemical reactions, including:
Hydrolysis: It hydrolyzes to form fenoxaprop-P, especially under acidic or basic conditions.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: It can undergo substitution reactions, particularly involving the chlorine atom in its structure.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed:
Hydrolysis: Fenoxaprop-P.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific conditions.
Aplicaciones Científicas De Investigación
Chemistry: Fenthiaprop-p-ethyl is used as a model compound in studying the synthesis and reactions of aryloxyphenoxypropionate herbicides. It helps in understanding the chemical behavior and stability of such compounds .
Biology: In biological research, this compound is used to study its effects on plant physiology and metabolism. It is particularly useful in investigating the mechanisms of herbicide resistance in weeds .
Medicine: While not directly used in medicine, the study of this compound’s mechanism of action provides insights into enzyme inhibition, which can be relevant in drug development .
Industry: this compound is widely used in agriculture to control weeds in crops like wheat, barley, and rice. Its selective action makes it a valuable tool for maintaining crop health and yield .
Mecanismo De Acción
Fenthiaprop-p-ethyl exerts its herbicidal effects by inhibiting the enzyme acetyl-CoA carboxylase (ACCase). This enzyme is crucial for fatty acid biosynthesis in plants. By inhibiting ACCase, this compound disrupts the production of essential fatty acids, leading to the death of the targeted weeds .
Comparación Con Compuestos Similares
- Fenoxaprop-P-ethyl
- Sethoxydim
- Clethodim
- Pinoxaden
Comparison: Fenthiaprop-p-ethyl is unique in its high selectivity and effectiveness against a broad spectrum of weeds. Compared to similar compounds like Fenoxaprop-P-ethyl and Sethoxydim, this compound has a more favorable environmental profile and lower toxicity to non-target organisms .
Conclusion
This compound is a versatile and effective herbicide with significant applications in agriculture and scientific research. Its unique mechanism of action and favorable properties make it a valuable tool in weed management and a subject of ongoing research in various scientific fields.
Propiedades
Número CAS |
71283-78-8 |
|---|---|
Fórmula molecular |
C18H16ClNO4S |
Peso molecular |
377.8 g/mol |
Nombre IUPAC |
ethyl (2R)-2-[4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy]propanoate |
InChI |
InChI=1S/C18H16ClNO4S/c1-3-22-17(21)11(2)23-13-5-7-14(8-6-13)24-18-20-15-9-4-12(19)10-16(15)25-18/h4-11H,3H2,1-2H3/t11-/m1/s1 |
Clave InChI |
HVCNNTAUBZIYCG-LLVKDONJSA-N |
SMILES isomérico |
CCOC(=O)[C@@H](C)OC1=CC=C(C=C1)OC2=NC3=C(S2)C=C(C=C3)Cl |
SMILES canónico |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(S2)C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


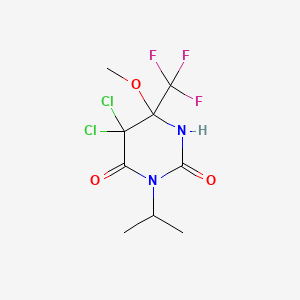
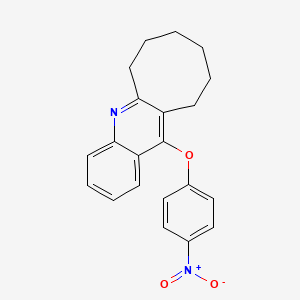
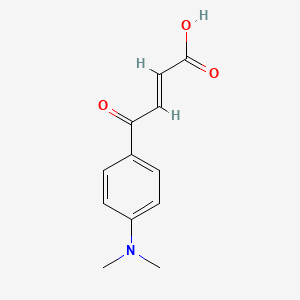
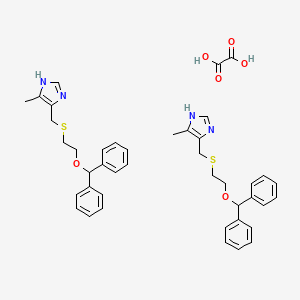
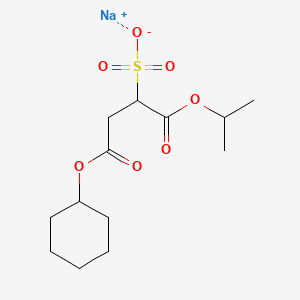
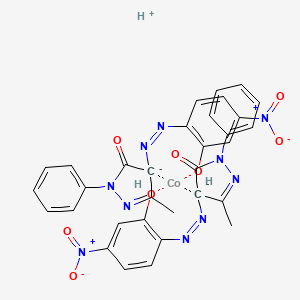

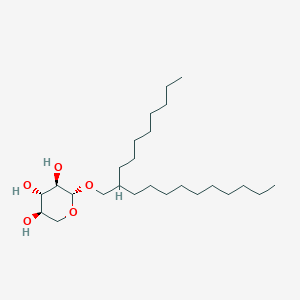
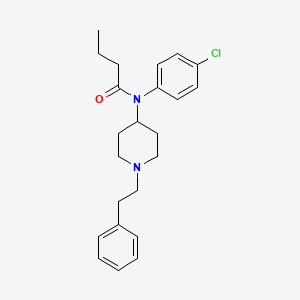

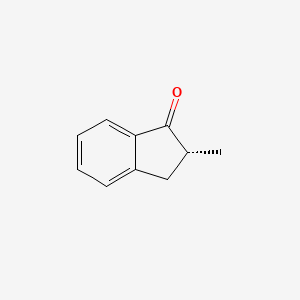

![7-[(3R)-3-aminopyrrolidin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B15187588.png)

